2-氯-5-羟基苯磺酰胺

描述

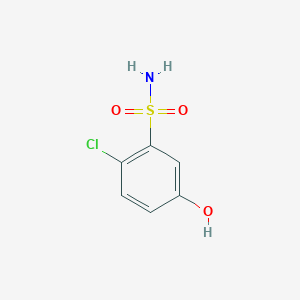

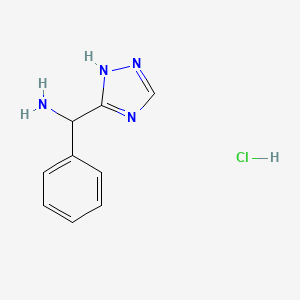

2-Chloro-5-hydroxybenzenesulfonamide is a chemical compound with the formula C₆H₆ClNO₃S . It is a synthetic substance and can be a metabolite of fluazaindolizine .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-hydroxybenzenesulfonamide consists of a benzene ring with a sulfonamide group, a chlorine atom, and a hydroxyl group attached to it . The molecular weight is 207.64 g/mol . The InChI code for the compound is 1S/C6H6ClNO3S/c7-5-2-1-4 (9)3-6 (5)12 (8,10)11/h1-3,9H, (H2,8,10,11) .Physical and Chemical Properties Analysis

2-Chloro-5-hydroxybenzenesulfonamide is a powder at room temperature .科学研究应用

1. 抗癌特性

来自磺胺类化合物库的衍生物,包括特定类型如2-氯-5-羟基苯磺酰胺,已被评估其抗癌特性。它们被确认为有效的细胞周期抑制剂,有些已进入临床试验阶段。这些化合物通过干扰微管聚合或引起抗增殖效应来发挥作用,在癌细胞系中降低S期分数。高密度寡核苷酸微阵列分析已被用于表征这些抗肿瘤磺胺类化合物,阐明了每个类别的关键药效团结构和对药物敏感的细胞通路 (Owa et al., 2002)。另一项研究发现,具有类似结构的二苯磺酰胺在癌细胞中诱导凋亡和自噬通路,同时有效抑制与肿瘤相关的人类碳酸酐酶,表明其有潜力作为抗癌药物候选 (Gul et al., 2018)。

2. 酶活性测定和显色系统

2-氯-5-羟基苯磺酰胺衍生物已被用于酶活性测定和显色系统。具体来说,这些化合物已被用于血清和尿液中尿酸的直接酶活性测定,提供了一种可靠、简单和快速的方法,适用于手动和自动程序 (Fossati & Prencipe, 2010)。

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary target of 2-Chloro-5-hydroxybenzenesulfonamide is the enzyme carbonic anhydrase . Carbonic anhydrase is a zinc-containing metalloenzyme that plays a crucial role in the rapid conversion of carbon dioxide and water into bicarbonate and protons .

Mode of Action

2-Chloro-5-hydroxybenzenesulfonamide interacts with carbonic anhydrase by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Biochemical Pathways

The binding of 2-Chloro-5-hydroxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can impact various biochemical pathways where carbonic anhydrase plays a role, including the regulation of pH and fluid balance in the body .

Pharmacokinetics

It is known that the compound has high leachability, suggesting it may be readily absorbed and distributed in the body .

Result of Action

The binding of 2-Chloro-5-hydroxybenzenesulfonamide to carbonic anhydrase inhibits the enzyme’s activity, which can lead to alterations in pH and fluid balance at the cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-hydroxybenzenesulfonamide. For instance, the compound’s high leachability suggests that it could be easily transported away from its site of action under certain environmental conditions . .

生化分析

Biochemical Properties

It is known that sulfonamides, a group of compounds to which 2-Chloro-5-hydroxybenzenesulfonamide belongs, can bind to carbonic anhydrases, zinc-containing metalloenzymes, with high affinity . This binding occurs through the formation of a coordination bond between the negatively charged amino group of the sulfonamide and the zinc ion, along with hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule .

Molecular Mechanism

It is known that sulfonamides, including 2-Chloro-5-hydroxybenzenesulfonamide, can inhibit the activity of carbonic anhydrases by binding to the active site of these enzymes . This binding can lead to changes in gene expression and other cellular processes .

Dosage Effects in Animal Models

The effects of different dosages of 2-Chloro-5-hydroxybenzenesulfonamide in animal models have not been studied yet .

属性

IUPAC Name |

2-chloro-5-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYUYTAYUAHUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86093-06-3 | |

| Record name | 2-chloro-5-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)

![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)

![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)

![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)

amine hydrochloride](/img/structure/B1430087.png)

![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol](/img/structure/B1430092.png)

![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)